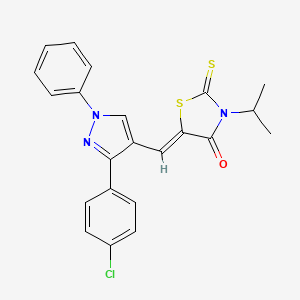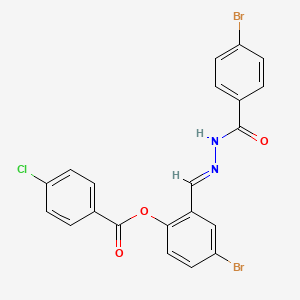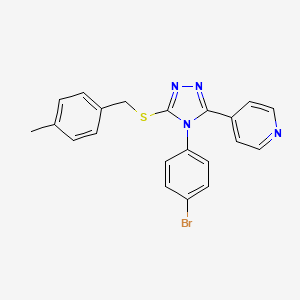
4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate: is a complex organic compound with the molecular formula C24H28BrClN2O3 and a molecular weight of 507.859 g/mol . This compound is notable for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-hydroxybenzaldehyde with decanoyl chloride to form an intermediate, which is then reacted with carbohydrazide to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may result from the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate include:
- 4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
767289-33-8 |
|---|---|
Fórmula molecular |
C24H28BrClN2O3 |
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-(decanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H28BrClN2O3/c1-2-3-4-5-6-7-8-13-23(29)28-27-17-18-16-19(25)14-15-22(18)31-24(30)20-11-9-10-12-21(20)26/h9-12,14-17H,2-8,13H2,1H3,(H,28,29)/b27-17+ |
Clave InChI |
WFEIVXMNSCAIGP-WPWMEQJKSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029707.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12029708.png)
![(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029715.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12029716.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12029729.png)


![N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12029744.png)

![4-({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12029751.png)
![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12029755.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029772.png)

